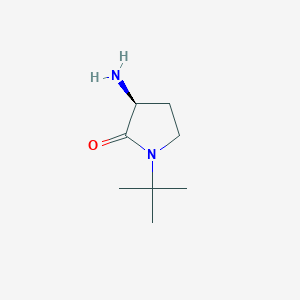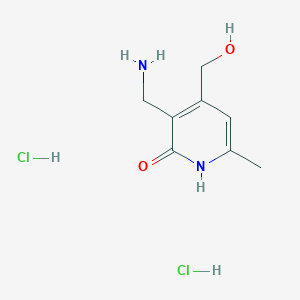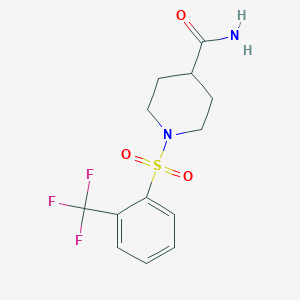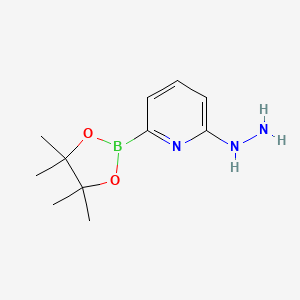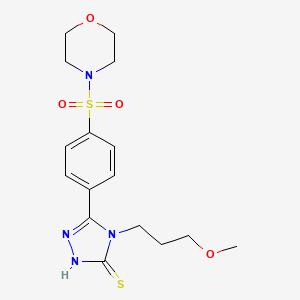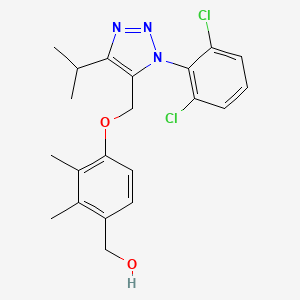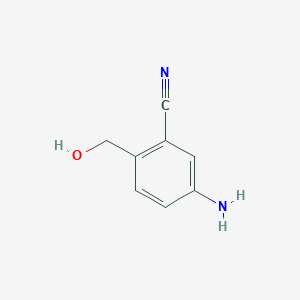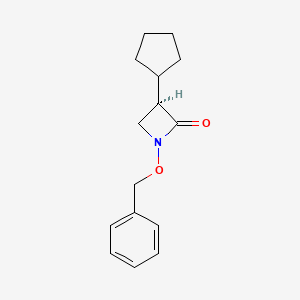
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are important intermediates in the synthesis of various biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-benzyloxy pyrrolidine hydrochloride.
Nucleophilic Substitution: This intermediate undergoes an SN2 nucleophilic substitution reaction to introduce the cyclopentyl group.
Cyclization: The resulting compound is then cyclized to form the azetidinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of beta-lactam antibiotics and other bioactive molecules.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It can be used in the development of new polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the azetidinone ring can form covalent bonds with active site residues. This dual interaction enhances the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-Amino-3-(benzyloxy)butanoic acid: This compound also contains a benzyloxy group and has applications in medicinal chemistry.
rac-(1r,3r)-3-(benzyloxy)cyclobutan-1-ol: Another compound with a benzyloxy group, used in various chemical syntheses.
Uniqueness
(3R)-1-(benzyloxy)-3-cyclopentylazetidin-2-one is unique due to its specific combination of the azetidinone ring, benzyloxy group, and cyclopentyl group. This combination provides distinct chemical properties and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
(3R)-3-cyclopentyl-1-phenylmethoxyazetidin-2-one |
InChI |
InChI=1S/C15H19NO2/c17-15-14(13-8-4-5-9-13)10-16(15)18-11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2/t14-/m0/s1 |
InChI-Schlüssel |
HCMCBWKYKRJALQ-AWEZNQCLSA-N |
Isomerische SMILES |
C1CCC(C1)[C@@H]2CN(C2=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(C1)C2CN(C2=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


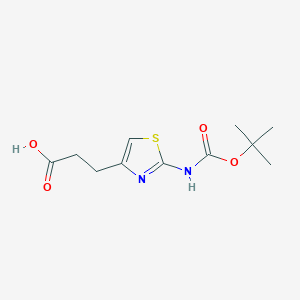
![7-Chloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11764287.png)
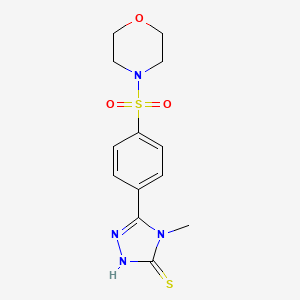

![3-(2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764299.png)
